Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)-
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Overview
Description
Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)-: is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrrolo-pyrazine core and an indole moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo-Pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo-pyrazine core.
Introduction of the Indole Moiety: The indole group is introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Functionalization: The final step involves the functionalization of the molecule to introduce the desired substituents, such as the 1,1-dimethyl-2-propenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and similar structural features.
1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones: These compounds share some structural similarities and are studied for their cytotoxic properties.
Uniqueness
Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)- is unique due to its specific combination of a pyrrolo-pyrazine core and an indole moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
41222-64-4 |
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Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(3S)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C21H23N3O2/c1-4-21(2,3)18-14(13-8-5-6-9-15(13)22-18)12-16-20(26)24-11-7-10-17(24)19(25)23-16/h4-6,8-10,16,22H,1,7,11-12H2,2-3H3,(H,23,25)/t16-/m0/s1 |
InChI Key |
JYWYHBYADQANKH-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N4CCC=C4C(=O)N3 |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCC=C4C(=O)N3 |
Origin of Product |
United States |
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